Acetylknightinol

Übersicht

Beschreibung

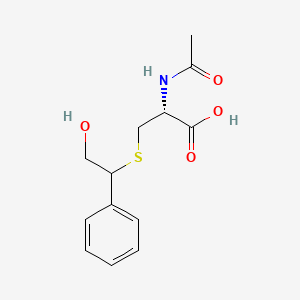

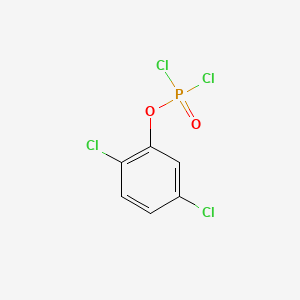

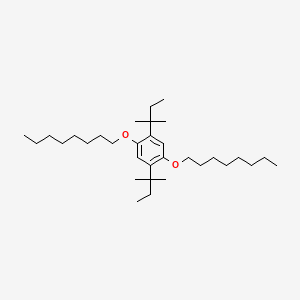

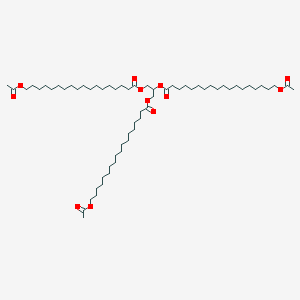

Acetylknightinol is a compound that can be found in the herbs of Helicia lobata . It has a molecular weight of 331.41 g/mol .

Molecular Structure Analysis

The molecular formula of Acetylknightinol is C19H25NO4 . The exact structure is confirmed by 1H-NMR .Physical And Chemical Properties Analysis

Acetylknightinol is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Acetylknightinol in Histone Acetylation and Gene Expression

Acetylknightinol, a compound with potential applications in the modulation of histone acetylation, plays a crucial role in gene expression. Histone acetylation, a diagnostic feature of transcriptionally active genes, is regulated by histone acetyltransferases (HATs) and deacetylases (HDACs). The proper functioning of these enzymes is essential for gene expression and cell cycle regulation, with malfunctions linked to diseases like cancer. Acetylknightinol's ability to influence these processes makes it a significant focus in cancer research and therapy (Balasubramanyam et al., 2004).

Impact on Cellular Functions and Protein Complexes

Acetylknightinol's impact extends to influencing major cellular functions by targeting protein complexes. Lysine acetylation, where acetylknightinol plays a role, is widespread and impacts proteins involved in various biological functions. This modification can affect susceptibility to phosphorylation and occurs frequently in enzymes controlling protein ubiquitination and in proteins forming large macromolecular complexes. Such modifications can have profound implications for cancer treatments and understanding the actions of lysine deacetylase inhibitors (Choudhary et al., 2009).

Acetylation in Optoelectronic Devices

In the field of optoelectronics, acetylknightinol's role in the acetylation of bacterial cellulose nanofibers presents opportunities for enhancing properties of bionanofiber composites. Such acetylation significantly reduces hygroscopicity while maintaining high optical transparency and thermal stability, important for the development of advanced optoelectronic devices (Nogi et al., 2006).

Virtual Process Engineering

Acetylknightinol is also significant in the context of virtual process engineering (VPE). It contributes to the ACE (Accuracy, Capability, Efficiency) framework, which is key to implementing VPE in chemical engineering. This involves multi-scale computing paradigms focusing on meso-scale structures, where acetylknightinol's role could be pivotal (Ge et al., 2011).

Acetylknightinol and Metabolism

Acetylknightinol's influence on metabolism, specifically acetyl-coenzyme A (acetyl-CoA), is crucial. Acetyl-CoA acts as a central metabolic intermediate and influences multiple enzymes' activity or specificity. It controls key processes like energy metabolism, mitosis, and autophagy by operating both as a metabolic intermediate and a second messenger (Pietrocola et al., 2015).

Eigenschaften

IUPAC Name |

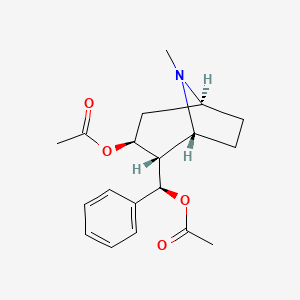

[(1R,2S,3S,5S)-2-[(R)-acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3/t15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZYWBVKYGIRM-PJVZLEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998335 | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Knightinol acetate | |

CAS RN |

77053-07-7 | |

| Record name | Knightinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)